molecular formula C6H8N2O2S B184833 [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 71370-42-8

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B184833
CAS No.: 71370-42-8
M. Wt: 172.21 g/mol
InChI Key: AGPAPZHHJYBAGE-UHFFFAOYSA-N
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Description

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a sulfanylacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the sulfanyl group to form thiols.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated acetic acid derivatives and thiols are commonly used reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Comparison with Similar Compounds

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its combination of the imidazole ring with the sulfanylacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-3-2-7-6(8)11-4-5(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPAPZHHJYBAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356156
Record name [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71370-42-8
Record name [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid interact with perchlorate and what are the downstream effects?

A1: this compound, when attached to gold nanoparticles (AuNPs), exists in a zwitterionic form. This modified molecule interacts with perchlorate anions through anion-π interactions. [] Essentially, the negatively charged perchlorate ions are attracted to the electron-rich π system of the imidazole ring in the molecule. This interaction reduces the overall negative charge on the surface of the gold nanoparticles, leading to their aggregation. This aggregation causes a red shift in the surface plasmon resonance band of the AuNPs, which can be observed as a color change from red to blue. This color change serves as the basis for the colorimetric detection of perchlorate. []

Q2: What is the significance of using this compound in this specific application?

A2: this compound exhibits several characteristics that make it particularly suitable for this application. Firstly, the sulfanyl (–S–) group in the molecule allows for strong attachment to the gold nanoparticles, ensuring the stability of the sensing element. [] Secondly, the presence of the imidazole ring provides the necessary π system for interacting with the perchlorate anions. This interaction, driven by the anion-π forces, is crucial for inducing the aggregation of AuNPs and the subsequent color change that allows for perchlorate detection. []

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